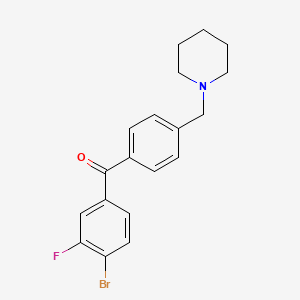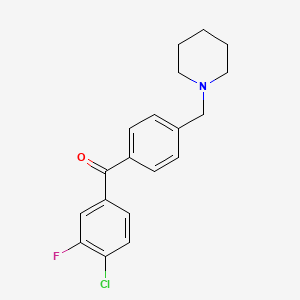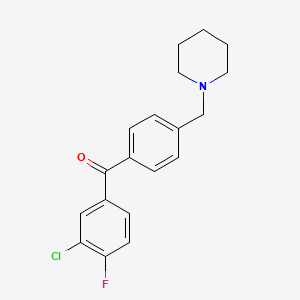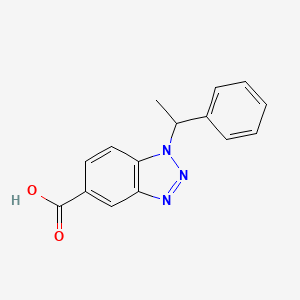
1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions . It is relatively basic and forms stable ammonium salts and imines .
Synthesis Analysis
1-Phenylethylamine may be prepared by the reductive amination of acetophenone . The Leuckart reaction, using ammonium formate, is another method for this transformation .Molecular Structure Analysis
The molecular structure of 1-Phenylethylamine is C6H5CH(NH2)CH3 .Chemical Reactions Analysis
1-Phenylethylamine can undergo various reactions. For instance, it can be resolved enantioselectively through two types of enzymatic reactions .Physical And Chemical Properties Analysis
1-Phenylethylamine has a molar mass of 121.183 g·mol−1, a density of 0.94 g/mL, a melting point of -65 C, and a boiling point of 187 °C (369 °F; 460 K) .Aplicaciones Científicas De Investigación
Cosmetic Industry: Skin Pigmentation Management
This compound has been utilized in the cosmetic industry for managing skin pigmentation issues. It acts as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production. By inhibiting this enzyme, it can help in the treatment of hyperpigmentation disorders such as melasma, solar lentigo, and post-inflammatory hyperpigmentation, providing an even skin tone .
Pharmaceutical Synthesis: Chiral Auxiliary
In pharmaceutical synthesis, this compound serves as a chiral auxiliary. It’s used in the diastereoselective synthesis of medicinal substances, allowing for the creation of enantiomerically pure drugs. This is vital for drugs’ efficacy and safety, as different enantiomers can have different biological activities .
Organic Chemistry: Asymmetric Synthesis
The compound is also applied in asymmetric synthesis as a chiral ligand. It’s part of modular organocatalysts that are used in important synthetic reactions to produce chiral molecules. These molecules are essential for developing new medications and agrochemicals with specific biological activities .
Enzymatic Resolution: Chiral Separation
It plays a role in the enzymatic resolution of primary benzyl amines. This process is used to synthesize enantiomerically pure compounds, such as triazolopyrimidine herbicides, by separating the different enantiomers of a racemic mixture .
Mecanismo De Acción
Target of Action
It’s structurally similar to etomidate , which primarily targets the γ-aminobutyric acid type A (GABA_A) receptor . The GABA_A receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Etomidate acts by binding to a distinct site associated with a Cl^- ionopore at the GABA_A receptor, increasing the duration of time for which the Cl^- ionopore is open . This action enhances the inhibitory effect of GABA, leading to CNS depression .
Biochemical Pathways
Related compounds like 1-phenylethylamine are involved in the shikimate biosynthesis pathway, which allows the synthesis of phenylalanine, a precursor of 1-phenylethyl acetate .
Pharmacokinetics
Etomidate, a structurally similar compound, is known for its rapid onset and short duration of action due to extensive redistribution and rapid metabolism
Result of Action
Based on the action of etomidate, it can be inferred that the compound may induce unconsciousness or anesthesia by enhancing gaba-mediated inhibitory neurotransmission .
Safety and Hazards
Direcciones Futuras
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution is a relevant research topic . The importance of chirality and enantiopure chiral compounds was realized when the unfortunate outcomes of racemic drugs were revealed . This has led to an increase in the share of chiral drugs in the pharmaceutical drug industry .
Propiedades
IUPAC Name |
1-(1-phenylethyl)benzotriazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(15(19)20)9-13(14)16-17-18/h2-10H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLPLRJWUFGQNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)C(=O)O)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


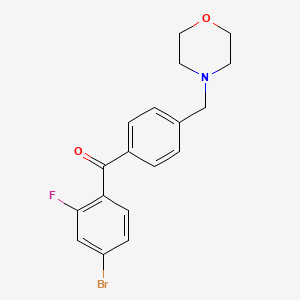
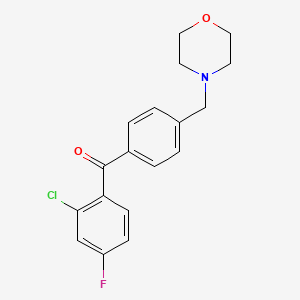

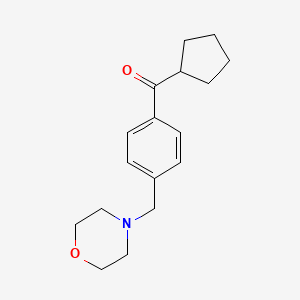
![Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1324813.png)
![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)
![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)



